![molecular formula C20H23ClN3NaO6S2 B14763932 Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)
Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide
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Overview
Description
Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide is a structurally complex sulfonamide derivative characterized by a sulfonylazanide core modified with a carbamothioyl group and multiple substituents. Key structural features include:
- Sulfonylazanide backbone: Provides ionic character due to the sodium counterion, enhancing solubility in polar solvents.
- 5-Chloro-2-methoxybenzoyl group: A halogenated aromatic moiety that may contribute to bioactivity via hydrophobic interactions or enzyme inhibition.
- 2-Methoxyethoxy phenyl substituent: A polar ether group that likely improves aqueous solubility compared to non-polar analogs.
Preparation Methods
The synthesis of HMR 1402 involves several steps. Initially, an amine is converted into an amide by condensation with 5-chloro-2-methoxybenzoyl chloride. This amide undergoes chlorosulfonation, followed by reaction with ammonia to form the corresponding sulfonamide. Finally, the sulfonyl thiourea function is generated . Industrial production methods for HMR 1402 are not widely documented, but the synthetic route involves standard organic synthesis techniques.
Chemical Reactions Analysis
HMR 1402 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the sulfonyl thiourea group.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfonyl and thiourea groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HMR 1402 has several scientific research applications:
Cardiovascular Research: It is primarily used in studies related to cardiovascular diseases, particularly in preventing ischemia-induced arrhythmias.
Pharmacological Studies: The compound is used to investigate the role of ATP-sensitive potassium channels in cardiac function.
Intensive Care Medicine: Research has explored its effects on hepato-splanchnic oxygen exchange and metabolism during hyperdynamic porcine endotoxemia.
Mechanism of Action
HMR 1402 exerts its effects by selectively blocking cardiac sarcolemmal ATP-sensitive potassium channels. These channels consist of a pore-forming inward rectifying potassium channel (Kir6.2) and a regulatory subunit (sulfonylurea receptors, SUR2A). By blocking these channels, HMR 1402 prevents potassium efflux, reduces action potential duration, and mitigates heterogeneities in repolarization, thereby preventing re-entrant arrhythmias .
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related derivatives, highlighting key differences in structure, substituents, and biological activity:
Structural and Functional Analysis :
Core Modifications :
- The sulfonylazanide core in the target compound distinguishes it from carbamate (e.g., Glibenclamide impurity B) or thiadiazole-based analogs. This backbone may confer unique ionic interactions in biological systems .
- Thiazole and thiadiazole derivatives prioritize heterocyclic cores for planar binding to enzymes, whereas the target compound’s sulfonylazanide offers flexibility and polarity .
However, the target compound’s 2-methoxyethoxy substituent adds steric bulk and polarity, which could alter membrane permeability compared to simpler ethyl or methyl linkers . Carbamothioyl vs. carbamate: The thioamide group (-NHCOS⁻) may enhance metal-binding capacity (e.g., zinc in enzymes) compared to oxygen-based carbamates .
Biological Activity :
- Anticancer thiazoles (e.g., 7b) rely on aromatic stacking and electrophilic sites for cytotoxicity, whereas the target compound’s sulfonylazanide may act via ionic or allosteric modulation .
- Anticonvulsant thiadiazoles (e.g., 4c) demonstrate ED₅₀ values in animal models, but the target compound’s efficacy in neurological models remains untested .
Physicochemical Comparison :
Biological Activity
Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of a sulfonamide group, a carbamothioyl moiety, and a chloro-substituted methoxybenzoyl component are particularly noteworthy.
Molecular Formula : C18H19ClN2O6S
Molecular Weight : 426.87 g/mol
CAS Number : 21165-77-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the carbamothioyl moiety may interact with thiol groups in proteins, potentially altering their function.
Target Proteins
- Factor Xa Inhibition : Preliminary studies suggest that compounds with similar structures may inhibit Factor Xa, an essential enzyme in the coagulation cascade, thus providing potential antithrombotic effects .
- TRPM8 Modulation : There is emerging evidence that compounds affecting the TRPM8 receptor can modulate cold sensation and pain pathways, suggesting a role in pain management .
Biological Activity and Efficacy
Research indicates varied biological activities associated with this compound:
Antithrombotic Activity
In vitro studies have demonstrated that the compound exhibits significant antithrombotic activity by inhibiting platelet aggregation and thrombus formation. This effect is likely mediated through its action on Factor Xa or related pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory markers in cellular models, indicating potential applications in treating inflammatory diseases. The mechanism may involve modulation of cytokine release or inhibition of inflammatory pathways.
Case Studies
- Case Study 1 : A study published in PubMed highlighted the effectiveness of similar sulfonamide derivatives in reducing thrombus formation in animal models, supporting the potential application of sodium;carbamothioyl compounds in clinical settings .
- Case Study 2 : Research conducted on TRPM8 modulators revealed that compounds affecting this receptor can significantly alleviate neuropathic pain symptoms in preclinical models, suggesting a therapeutic avenue for sodium;carbamothioyl derivatives .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the complex aryl sulfonylazanide scaffold in this compound?
- Methodological Answer : The core structure can be synthesized via sequential heterocyclization and alkylation. For example, acylated thiosemicarbazides can undergo cyclization with carbon disulfide to form 1,3,4-thiadiazole intermediates, followed by alkylation of the thiol group with appropriate electrophiles (e.g., 2-methoxyethyl halides) . Solvent-free reductive amination may optimize yields for secondary amine linkages, as seen in analogous benzoxazole-sulfanyl acetohydrazide syntheses . TLC (chloroform:methanol, 7:3) is critical for monitoring reaction progress .
Q. How should researchers address solubility challenges during purification of intermediates?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolving sulfonamide intermediates. For crystallization, gradient cooling in ethanol/water mixtures (e.g., 70:30 v/v) improves yield and purity. Evidence from EP Reference Standards suggests ethyl acetate/water partitioning effectively isolates sodium salts of sulfonated aromatics .
Q. What analytical techniques are most reliable for confirming structural integrity?
- Methodological Answer : Combine 1H/13C NMR to verify substituent positioning (e.g., methoxyethoxy groups) and IR spectroscopy for carbamothioyl (C=S, ~1200 cm⁻¹) and sulfonylazanide (S=O, ~1350 cm⁻¹) functional groups . High-resolution mass spectrometry (HRMS) is essential for validating molecular weight, especially given the compound’s sodium counterion .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during alkylation?
- Methodological Answer : Competing O- vs. S-alkylation can occur due to the ambident nucleophilicity of the sulfonylazanide group. Use anhydrous MgCl₂ as a Lewis acid to polarize the alkylating agent (e.g., 2-methoxyethyl bromide), favoring S-alkylation. Reaction temperatures ≤60°C minimize hydrolysis of the methoxyethoxy group, as demonstrated in analogous triazole syntheses .
Q. What strategies resolve contradictions in biological activity data for structurally related compounds?
- Methodological Answer : Cross-validate assays using orthogonal methods. For example, discrepancies in anticonvulsant activity between thiadiazole derivatives may arise from metabolic instability. Perform stability studies in simulated gastric fluid (pH 2.0) and liver microsomes, correlating results with in vivo efficacy . SAR analysis of substituents (e.g., chloro vs. methoxy groups) can clarify electronic effects on target binding .
Q. How should researchers design experiments to probe the sodium ion’s role in stabilizing the sulfonylazanide moiety?
- Methodological Answer : Conduct comparative studies with potassium or ammonium counterions. Use X-ray crystallography to analyze coordination geometry and DFT calculations to model electrostatic interactions. Evidence from EP standards indicates sodium enhances aqueous solubility by ~30% compared to free acids, critical for in vitro assays .
Properties
Molecular Formula |
C20H23ClN3NaO6S2 |
---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide |
InChI |
InChI=1S/C20H24ClN3O6S2.Na/c1-28-9-10-30-17-5-3-13(11-18(17)32(26,27)24-20(22)31)7-8-23-19(25)15-12-14(21)4-6-16(15)29-2;/h3-6,11-12H,7-10H2,1-2H3,(H4,22,23,24,25,31);/q;+1/p-1 |
InChI Key |
MVLLXSIHSZURSA-UHFFFAOYSA-M |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)[N-]C(=S)N.[Na+] |
Origin of Product |
United States |
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